molecular formula C27H33NO4 B4156818 N-[3-(Furan-2-YL)-3-(2-methoxyphenyl)propyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide

N-[3-(Furan-2-YL)-3-(2-methoxyphenyl)propyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide

Cat. No.: B4156818
M. Wt: 435.6 g/mol
InChI Key: WYFYOKFRFYBPND-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-(2-methoxyphenyl)propyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of furan, methoxyphenyl, and isopropoxybenzyl groups, which contribute to its distinct chemical behavior.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-propan-2-yloxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO4/c1-5-27(29)28(19-21-12-14-22(15-13-21)32-20(2)3)17-16-24(26-11-8-18-31-26)23-9-6-7-10-25(23)30-4/h6-15,18,20,24H,5,16-17,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFYOKFRFYBPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCC(C1=CC=CC=C1OC)C2=CC=CO2)CC3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-(2-methoxyphenyl)propyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through amide bond formation. Common reagents used in these reactions include:

    Furan derivatives: These are often synthesized through the cyclization of appropriate precursors.

    Methoxyphenyl derivatives: These can be prepared via electrophilic aromatic substitution reactions.

    Isopropoxybenzyl derivatives: These are typically synthesized through alkylation reactions.

The final step involves the coupling of these intermediates under controlled conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-(2-methoxyphenyl)propyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

N-[3-(Furan-2-YL)-3-(2-methoxyphenyl)propyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(Furan-2-YL)-3-(2-methoxyphenyl)propyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

N-[3-(Furan-2-YL)-3-(2-methoxyphenyl)propyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide can be compared with other similar compounds, such as:

    N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide: Lacks the isopropoxy group, which may affect its chemical properties and biological activity.

    N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)propanamide: Contains a methoxy group instead of an isopropoxy group, potentially altering its reactivity and interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(Furan-2-YL)-3-(2-methoxyphenyl)propyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide
Reactant of Route 2
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N-[3-(Furan-2-YL)-3-(2-methoxyphenyl)propyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide

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